Technical Monograph: 1,4-Dioxane-2-Carboxaldehyde (CAS 56217-56-2)
Technical Monograph: 1,4-Dioxane-2-Carboxaldehyde (CAS 56217-56-2)
Executive Summary
1,4-Dioxane-2-carboxaldehyde (CAS 56217-56-2) is a versatile heterocyclic building block employed in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor modulators. Distinguished by its 1,4-dioxane core, this moiety serves as a strategic bioisostere for morpholine or cyclohexane rings, offering modulated lipophilicity (LogP) and improved aqueous solubility without introducing a basic nitrogen center. This guide details its physicochemical profile, validated synthetic routes, and critical handling protocols for drug discovery applications.[1]
Part 1: Chemical Identity & Physicochemical Profile[2]
Unlike the common solvent 1,4-dioxane, the 2-carboxaldehyde derivative possesses a reactive carbonyl "handle" at the C2 position, rendering it susceptible to both nucleophilic attack and oxidation.
Datasheet
| Property | Specification |
| IUPAC Name | 1,4-Dioxane-2-carbaldehyde |
| CAS Number | 56217-56-2 |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~68–72 °C (at 15 mmHg) / ~185 °C (at 760 mmHg, predicted) |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) |
| Solubility | Miscible with DCM, THF, MeOH; Soluble in water |
| Chirality | C2 is a stereocenter.[2] CAS 56217-56-2 typically refers to the racemate. |
Structural Analysis
The molecule features a six-membered ether ring (dioxane) in a chair conformation. The formyl group at C2 prefers the equatorial position to minimize 1,3-diaxial interactions, though the energy barrier for ring flipping allows for axial conformers.
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Medicinal Relevance: The oxygen atoms at positions 1 and 4 act as hydrogen bond acceptors (HBA), potentially interacting with serine or threonine residues in protein binding pockets.
Part 2: Synthetic Routes & Production[4][5]
The most robust route for generating high-purity 1,4-dioxane-2-carboxaldehyde is the controlled oxidation of (1,4-dioxan-2-yl)methanol . Direct synthesis from acyclic precursors is possible but often yields lower selectivity.
Primary Route: Swern Oxidation
For research-scale synthesis (gram scale), the Swern oxidation is preferred to prevent over-oxidation to the carboxylic acid.
Reagents: Oxalyl chloride (COCl)₂, Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N), Dichloromethane (DCM).
Workflow Logic:
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Activation: DMSO reacts with oxalyl chloride at low temperature (-78°C) to form the active chlorosulfonium intermediate.
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Alkoxysulfonium Formation: The alcohol attacks the sulfur, releasing HCl.
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Deprotonation: Triethylamine abstracts a proton, triggering the rearrangement to release dimethyl sulfide (DMS) and the desired aldehyde.
Alternative Green Route: TEMPO Oxidation
For larger scales where chlorinated byproducts are undesirable, a TEMPO/NaOCl system is effective.
Protocol Visualization (DOT):
Caption: Figure 1. Swern Oxidation workflow for the synthesis of 1,4-dioxane-2-carboxaldehyde from its alcohol precursor.
Part 3: Reactivity & Synthetic Utility
The aldehyde moiety serves as a "linchpin" for diversifying the dioxane scaffold.
Reductive Amination (Key MedChem Application)
This is the most frequent transformation, used to append the dioxane ring to amines (forming secondary/tertiary amines).
Standard Protocol (Self-Validating):
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Imine Formation: Mix Aldehyde (1.0 eq) + Amine (1.0-1.2 eq) in DCE or THF. Add drying agent (MgSO₄) or molecular sieves if the amine is unreactive.
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Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq). STAB is preferred over NaCNBH₃ due to lower toxicity and better acid tolerance.
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Validation: Monitor disappearance of aldehyde peak (~9.7 ppm) via 1H-NMR or TLC (Aldehydes stain orange with 2,4-DNP; Amines stain blue/purple with Ninhydrin).
Wittig/HWE Olefination
Used to extend the carbon chain, often to create linkers for PROTACs or bivalent ligands.
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Reagents: Phosphonium ylides (Wittig) or Phosphonates (HWE).
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Conditions: KOtBu or NaH in THF, 0°C to RT.
Reactivity Map (DOT):
Caption: Figure 2. Divergent synthetic pathways utilizing 1,4-dioxane-2-carboxaldehyde as a core scaffold.
Part 4: Medicinal Chemistry Applications[2][6]
The "Dioxane Effect"
In drug design, replacing a cyclohexane or phenyl ring with a 1,4-dioxane ring often results in:
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Lower LogP: The ether oxygens increase polarity, improving aqueous solubility.
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Metabolic Stability: Unlike open-chain ethers (which are prone to rapid O-dealkylation), the cyclic dioxane structure is relatively robust against CYP450 metabolism, although the alpha-carbon is a potential site for oxidation.
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Vector Placement: The 2-position substitution allows for specific vector orientation of the attached pharmacophore, distinct from the planar geometry of aromatic rings.
Case Study Context
This intermediate is often used in the synthesis of Alpha-1 adrenergic receptor antagonists (structurally related to Doxazosin analogs) and Tyrosine Kinase Inhibitors (TKIs) where the dioxane ring acts as a solvent-exposed solubilizing group.
Part 5: Handling, Stability & Safety
Peroxide Formation
Like all ethers, the dioxane ring is susceptible to autoxidation, forming explosive peroxides upon prolonged exposure to air and light.[3]
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Test: Use starch-iodide paper (turns blue) or commercial peroxide test strips before distillation.
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Prevention: Store under inert atmosphere (Argon/Nitrogen) and inhibit with BHT (butylated hydroxytoluene) if permissible for the end application.
Aldehyde Instability
The aldehyde group will slowly oxidize to 1,4-dioxane-2-carboxylic acid if exposed to air.
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Storage: -20°C is recommended for long-term storage.
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Purification: If the liquid becomes viscous or acidic (check pH), purify via vacuum distillation or a rapid silica plug filtration (eluting with 10-20% EtOAc/Hexanes).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776262, 1,4-Dioxane-2-carboxaldehyde. Retrieved from [Link]
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Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[4] (Standard protocol validation). Retrieved from [Link]
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European Chemicals Agency (ECHA). Registration Dossier: 1,4-Dioxane. (Safety and Peroxide Data). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the application of 1,4-Dioxane?_Chemicalbook [chemicalbook.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
